4-[(3-Nitrophenoxy)methyl]benzamide
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Overview
Description
4-[(3-Nitrophenoxy)methyl]benzamide is an organic compound characterized by the presence of a benzamide group attached to a benzene ring substituted with a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenoxy)methyl]benzamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the nitrophenoxy group. The resulting product is then converted to the benzamide by reaction with ammonia or an amine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-[(3-Nitrophenoxy)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenoxy)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Nitrophenoxy)methyl]benzoic acid
- 4-[(3-Nitrophenoxy)methyl]benzylamine
- 4-[(3-Nitrophenoxy)methyl]benzyl alcohol
Uniqueness
4-[(3-Nitrophenoxy)methyl]benzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets .
Properties
CAS No. |
87740-08-7 |
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Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
4-[(3-nitrophenoxy)methyl]benzamide |
InChI |
InChI=1S/C14H12N2O4/c15-14(17)11-6-4-10(5-7-11)9-20-13-3-1-2-12(8-13)16(18)19/h1-8H,9H2,(H2,15,17) |
InChI Key |
SMLAVQLKCSJIIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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